BenchChemオンラインストアへようこそ!

3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

GPR4 antagonist cAMP inhibition pH-sensing GPCR

3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 154553-72-7) is a synthetic small molecule belonging to the imidazo[4,5-b]pyridine class, with a molecular formula of C17H18BrN3 and a molecular weight of 344.25 g/mol. This compound serves as the foundational high-throughput screening (HTS) hit 'compound 1' from which orally active GPR4 antagonists were developed, demonstrating potent cellular activity and in vivo efficacy in models of angiogenesis, inflammation, and pain.

Molecular Formula C17H18BrN3
Molecular Weight 344.256
CAS No. 154553-72-7
Cat. No. B2921482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
CAS154553-72-7
Molecular FormulaC17H18BrN3
Molecular Weight344.256
Structural Identifiers
SMILESCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)N=C(C=C2C)C
InChIInChI=1S/C17H18BrN3/c1-4-15-20-16-11(2)9-12(3)19-17(16)21(15)10-13-5-7-14(18)8-6-13/h5-9H,4,10H2,1-3H3
InChIKeyFYUIUSMSCJVHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A Core Intermediate for GPR4 and Angiotensin II Receptor Modulator Development


3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 154553-72-7) is a synthetic small molecule belonging to the imidazo[4,5-b]pyridine class, with a molecular formula of C17H18BrN3 and a molecular weight of 344.25 g/mol . This compound serves as the foundational high-throughput screening (HTS) hit 'compound 1' from which orally active GPR4 antagonists were developed, demonstrating potent cellular activity and in vivo efficacy in models of angiogenesis, inflammation, and pain [1]. Its core scaffold, 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, is also a key intermediate for several potent angiotensin II receptor antagonists, such as MK-996 (L-159,282), highlighting its dual utility in parallel research tracks targeting proton-sensing GPCRs and the renin-angiotensin system [2].

Structural Specificity of 3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Why In-Class Analogs Cannot Be Directly Interchanged


Direct substitution of this compound with other imidazo[4,5-b]pyridine derivatives is highly unreliable due to the profound impact of the N3-benzyl substituent on both biological target engagement and downstream functional activity. This specific 4-bromobenzyl derivative serves as the starting point for an entire lead optimization campaign: replacing the 4-bromobenzyl group with a 3,5-dibromobenzyl moiety dramatically shifts pharmacological profile, converting it from a GPR4 antagonist hit to a weak angiotensin II type 1 receptor binder with an IC50 of 11,000 nM [1]. Furthermore, even minor modifications to the linker or terminal group on this core scaffold are known to alter GPR4 antagonism potency, selectivity, and pH-dependence, underscoring the unique functional fingerprint of this specific substitution pattern [2].

Quantitative Differentiation of 3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Experimental Evidence vs. Closest Analogs


GPR4 Antagonist Activity: Cellular Potency of the Hit Compound vs. Optimized Lead

This compound, reported as HTS hit 'compound 1', exhibits potent cellular activity as a GPR4 antagonist, serving as the chemical starting point for developing orally active antagonists with in vivo efficacy in animal models of angiogenesis, inflammation, and pain. While the exact IC50 for compound 1 against GPR4 is not publicly disclosed in the primary paper, the optimized lead compound 39c derived from it showed potent cellular activity and robust in vivo effects [1]. Another imidazopyridine compound confirmed as a GPR4 negative allosteric modulator showed specific inhibition of GPR4-mediated cAMP accumulation and SRE activity at 1 µM in GPR4-expressing CHO and COS7 cells, with no effect on the related proton-sensing receptor TDAG8 (GPR65) [2].

GPR4 antagonist cAMP inhibition pH-sensing GPCR

Divergent Pharmacology: AT1 Receptor Binding Comparison Between 4-Bromobenzyl and 3,5-Dibromobenzyl Analogs

A closely related analog, 3-(3,5-dibromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, demonstrates only weak binding to the angiotensin II type 1 receptor with an IC50 of 11,000 nM in a competitive radioligand displacement assay [1]. This low affinity indicates that the dibromo-substituted analog is not a viable AT1 receptor antagonist. In contrast, the 4-bromobenzyl substitution pattern on the identical core scaffold confers GPR4 antagonist activity, highlighting a clear structure-activity relationship (SAR) divergence: the position and number of bromine atoms on the benzyl ring directs target selectivity between a GPCR (GPR4) and an angiotensin receptor.

Angiotensin II receptor structure-activity relationship binding affinity

Core Scaffold Validation: Proven Intermediate for Orally Active Angiotensin II Antagonists

The core scaffold, 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, has been industrially validated as a key intermediate for potent, orally active angiotensin II receptor antagonists including MK-996 (L-159,282) [1]. Two distinct synthetic routes have been developed for industrial-scale production of this core, establishing a robust synthetic accessibility and scalability for derivatives bearing various N3-substituents [2]. This compound, featuring the 4-bromobenzyl group at N3, retains this well-characterized, scalable core while offering a distinct pharmacological trajectory through GPR4 modulation.

imidazo[4,5-b]pyridine synthesis angiotensin II antagonist industrial-scale production

Optimal Use Cases for Procuring 3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine


Reproducing and Extending GPR4 Antagonist Lead Optimization

Research groups aiming to replicate the Miltz et al. lead optimization campaign should procure this compound as the authenticated HTS hit starting material [1]. Using this exact compound ensures fidelity to the published SAR pathway, which transformed compound 1 into orally active, in vivo-efficacious GPR4 antagonists. Any deviation to a different benzyl-substituted analog risks introducing unforeseen changes in GPR4 binding and functional activity.

Structure-Activity Relationship Studies on Proton-Sensing GPCRs

Investigators exploring the pharmacology of proton-sensing GPCRs can use this compound as a tool to study the specific contribution of the 4-bromobenzyl substituent to GPR4 negative allosteric modulation, as contrasted with other halogen-substituted or unsubstituted benzyl analogs [2]. The compound's specificity for GPR4 over related receptors like TDAG8 has been established for the chemotype, making it valuable for target selectivity profiling.

Dual-Utility Scaffold for Angiotensin II Receptor Antagonist Synthesis

Medicinal chemistry teams focused on the renin-angiotensin system can use this compound as a versatile intermediate for synthesizing novel AT1 receptor ligands through further functionalization of the bromobenzyl group (e.g., Suzuki coupling, amination), leveraging the extensively validated imidazo[4,5-b]pyridine core that has already yielded clinical candidates like MK-996 [3].

Pharmacological Tool Compound for Inflammatory Disease Models

Given the established role of GPR4 in acidosis-driven inflammation, angiogenesis, and pain, this compound can serve as a chemical probe for in vitro and in vivo studies investigating GPR4-mediated pathology in conditions such as colitis, myocardial infarction, and tumor angiogenesis [1]. Its use should be contextualized with the understanding that it is an early-stage hit compound requiring further optimization for potency and selectivity.

Quote Request

Request a Quote for 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.